Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-
Description
Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-, also known by its IUPAC name Phosphine, 1,1′-[[1,1′-biphenyl]-2,2′-diylbis(methylene)]bis[1,1-diphenyl- (CAS: Not explicitly provided; related entries in and ), is a bisphosphine ligand with a biphenyl core. The structure comprises two diphenylphosphine groups linked via methylene bridges to the 2,2′-positions of a biphenyl backbone. This arrangement provides a rigid yet flexible framework, enabling coordination to metal centers in catalysis. The diphenylphosphine substituents contribute strong electron-donating properties, making the compound suitable for applications in asymmetric hydrogenation and other transition-metal-catalyzed reactions .
Properties
CAS No. |
577785-19-4 |
|---|---|
Molecular Formula |
C38H34P2Si |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[diphenylphosphanylmethyl(diphenyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H34P2Si/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34)31-41(37-27-15-5-16-28-37,38-29-17-6-18-30-38)32-40(35-23-11-3-12-24-35)36-25-13-4-14-26-36/h1-30H,31-32H2 |
InChI Key |
KMYKTHWRDFYPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CP(C2=CC=CC=C2)C3=CC=CC=C3)(CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of diphenylphosphine with a suitable silylene precursor under controlled conditions. One common method includes the deprotonation of diphenylphosphine using a strong base, followed by the addition of a silylene compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Reactivity with Electrophiles
The anion participates in trapping reactions with electrophiles such as methyl iodide (CH₃I):
-
Trapping Intermediate : Methylation of the lithiated species yields methylated derivatives (e.g., intermediates 2 , 3 , and 4 in Scheme S1†) .
-
Key Observation : Multiple methylated products form, suggesting the presence of reactive intermediates like bis(silyl)carbenoid 2 and lithium bis(silyl)methanide 3 .
Reaction with HMDS Anion
The bis(methylene)-λ⁵-phosphane anion reacts with hexamethyldisilazide (HMDS⁻):
-
Products : Forms amino silane (Me₃Si)₂NSiMePh₂ and a potassium-coordinated phosphane anion 7 K·(ligand) .
-
Thermodynamic Preference : Calculations show this pathway is more favorable (ΔE = −20.3 kcal/mol) than alternative routes .
Spectroscopic and Theoretical Insights
-
UV-vis Spectroscopy : Exhibits π–π* transitions at λₘₐₓ = 378 nm and 474 nm, with bathochromic shifts attributed to π-conjugation .
-
NMR Data : ¹³C NMR signals at 75.0 ppm (C1) and 108.1 ppm (C2), with large P–C coupling constants (¹Jₛₑᵥ = 44–82 Hz), confirming strong π-bonding .
-
DFT Calculations : Support the bent allene-type structure with cumulative C–P π-bonds .
Comparative Stability and Reactivity
The central P atom’s electronic environment is modulated by silyl substituents:
Scientific Research Applications
Catalytic Applications
Homogeneous Catalysis
Phosphine ligands are crucial in homogeneous catalysis, facilitating a range of reactions including cross-coupling, metathesis, and hydrogenation. The incorporation of silylene moieties enhances the electronic properties of phosphines, making them more effective as ligands in transition metal complexes.
- Cross-Coupling Reactions : Phosphine ligands are widely used in Suzuki and Heck reactions. The presence of the diphenylsilylene group can improve the stability and reactivity of the phosphine ligand, leading to higher yields.
- Hydrogenation : Phosphine ligands facilitate catalytic hydrogenation processes by stabilizing metal catalysts. Studies have shown that incorporating silylene groups into phosphines can enhance their performance in hydrogenation reactions by increasing the electron density on the metal center.
Table 1: Summary of Catalytic Applications
| Reaction Type | Role of Phosphine Ligand | Benefits of Silylene Incorporation |
|---|---|---|
| Cross-Coupling | Stabilizes metal catalysts | Improved yields and selectivity |
| Hydrogenation | Enhances reactivity of metal complexes | Increased electron density |
| Metathesis | Facilitates olefin metathesis | Greater stability under reaction conditions |
Materials Science
Phosphine compounds with silylene functionalities are also explored for their potential in materials science, particularly in the development of novel polymers and nanomaterials.
- Polymerization Initiators : Diphenylsilylene-based phosphines can act as initiators for polymerization reactions. Their ability to generate reactive silyl radicals makes them suitable for synthesizing silane-based polymers.
- Nanocomposite Development : The incorporation of phosphine ligands into nanocomposites has been studied to enhance mechanical properties and thermal stability. These materials show promise in applications ranging from electronics to aerospace.
Case Study: Synthesis of Silane-Based Polymers
Research indicates that using [(diphenylsilylene)bis(methylene)]bis[diphenyl-] as an initiator leads to the formation of silane-based polymers with superior thermal properties compared to traditional polymerization methods.
Organic Synthesis
In organic synthesis, phosphines are valuable reagents for various transformations due to their nucleophilic nature.
- Wittig Reaction : The compound can be utilized in Wittig reactions to form alkenes from aldehydes or ketones. The enhanced nucleophilicity provided by the silylene group allows for more efficient reactions.
- Selenation Reactions : Recent studies have demonstrated that phosphines can facilitate the introduction of selenium into organic molecules, expanding the scope of synthetic methodologies available to chemists.
Table 2: Summary of Organic Synthesis Applications
| Reaction Type | Mechanism Involved | Advantages |
|---|---|---|
| Wittig Reaction | Nucleophilic attack on carbonyl compounds | Higher efficiency and selectivity |
| Selenation | Formation of phosphorus-selenium bonds | Expands synthetic possibilities |
Mechanism of Action
The mechanism of action of Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl- involves its ability to coordinate with metal centers, forming stable complexes that can participate in various catalytic cycles. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
Comparison with Similar Compounds
1,2-Bis((di-tert-butylphosphino)methyl)benzene
- Structure : Benzene ring with methylene-linked di-tert-butylphosphine groups ().
- Key Differences: Substituents: Bulky tert-butyl groups vs. diphenyl groups in the target compound. Electronic Effects: tert-butyl is electron-donating but less conjugated than phenyl, reducing π-backbonding capacity.
- Applications : Favored in catalysts requiring steric protection of metal centers, such as palladium-catalyzed cross-couplings .
Phosphine Oxide, [1,2-phenylenebis(methylene)]bis[diphenyl-]
- Structure : Similar biphenyl-methylene backbone but with phosphine oxide (P=O) groups ().
- Key Differences :
- Oxidation State : Phosphine oxide is oxidized, rendering it less basic and less reactive in redox catalysis.
- Stability : More air-stable than phosphines but less effective in electron donation.
- Applications : Used in materials science (e.g., flame retardants) rather than catalysis .
DIOP Ligand Derivatives
- Structure : Modified DIOP ligands, e.g., (4R,5R)-MOD-DIOP, feature dioxolane backbones with bisphosphine groups ().
- Key Differences :
- Backbone Rigidity : Dioxolane rings enforce a fixed chiral environment, enhancing enantioselectivity (81.4% ee in Ir-catalyzed hydrogenation).
- Substituent Tuning : Introduction of p-methoxy and m-dimethyl groups optimizes steric and electronic profiles for asymmetric catalysis.
- Applications : Superior in enantioselective hydrogenation compared to the target compound, which lacks tailored substituents .
Binaphthyl-Based Bisphosphines (e.g., 1,1′-binaphthalene-2,2′-diylbis[bis(trifluoromethylphenyl)phosphine])
- Structure : Binaphthyl core with trifluoromethylphenyl-phosphine groups ().
- Key Differences :
- Rigidity : Binaphthyl backbone provides a rigid chiral environment, critical for high enantioselectivity.
- Electronic Effects : Trifluoromethyl groups are electron-withdrawing, altering metal center electron density.
- Applications : Preferred in chiral catalysis (e.g., asymmetric allylic alkylation) where rigidity and electronic tuning are essential .
Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphine
- Structure : Methoxyphenyl and tert-butyl substituents on phosphorus ().
- Key Differences :
- Steric and Electronic Balance : tert-butyl groups provide steric bulk, while methoxy enhances solubility and moderate electron donation.
- Oxidative Stability : Methoxy groups may improve resistance to oxidation compared to pure arylphosphines.
- Applications : Suitable for catalysis in polar solvents or under oxidative conditions .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Physical Properties
| Compound | Molecular Weight | Solubility (Polarity) | Stability to Oxidation |
|---|---|---|---|
| Target Compound | ~506.5 g/mol | Low (nonpolar solvents) | Moderate |
| 1,2-Bis((di-tert-butylphosphino)methyl)benzene | ~470.6 g/mol | Moderate | High (steric protection) |
| DIOP Derivatives | ~600–650 g/mol | Moderate | Moderate |
| Phosphine Oxide Derivatives | ~506.5 g/mol | High (polar solvents) | Very High |
Biological Activity
Phosphines are a class of organophosphorus compounds known for their diverse biological activities, particularly in medicinal chemistry. The compound Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-] is of particular interest due to its potential applications in cancer therapy and antibacterial treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This phosphine derivative contains two diphenylsilylene groups connected by methylene linkers. The presence of silylene groups enhances its reactivity and stability compared to traditional phosphines.
Anticancer Activity
Recent studies have indicated that phosphine derivatives exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Cell Cycle Arrest : Studies have shown that phosphine derivatives can induce cell cycle arrest in cancer cells, particularly in the S phase, which is critical for DNA synthesis. This effect has been observed in various cancer cell lines including HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells .
- Induction of Apoptosis : Compounds similar to the target phosphine have been reported to increase levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells . The increase in ROS levels correlates with DNA damage, which contributes to the cytotoxic effects observed.
- Inhibition of Cell Viability : The half-maximal inhibitory concentration (IC50) values for various phosphine derivatives have been determined, indicating their potency. For example, certain aziridine phosphine oxides showed IC50 values ranging from 3.125 µM to 100 µM against HeLa cells .
Antibacterial Activity
Phosphines have also been evaluated for their antibacterial properties. Preliminary investigations suggest moderate efficacy against several bacterial strains. The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on a series of aziridine phosphines revealed that compounds with polar substituents exhibited enhanced biological activity. The research highlighted that aziridine phosphine oxides displayed significantly higher anticancer activity compared to their non-polar counterparts. The highest activity was noted for specific derivatives that induced substantial cell viability inhibition and apoptosis in HeLa cells .
Case Study 2: Structure-Activity Relationship
A comparative analysis of various phosphine derivatives demonstrated that structural modifications significantly affect biological activity. For instance, the introduction of additional polar groups increased solubility and metabolic stability, leading to improved anticancer properties .
Table 1: Biological Activity of Phosphine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Aziridine Phosphine Oxide 5 | HeLa | 10 | Cell cycle arrest, apoptosis |
| Aziridine Phosphine Oxide 7 | Ishikawa | 15 | ROS induction |
| [(diphenylsilylene)bis(methylene)]bis[diphenyl-] | HeLa | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
